2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide
Description
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a fluorobenzamide group
Properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-6-7-10(2)13(8-9)18-15(19)14-11(16)4-3-5-12(14)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLTGFLMPUAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with 6-fluorobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or methanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,5-dimethylphenyl)acetamide
- 2-chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide
- 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide
Uniqueness
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research applications where these unique properties are desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
